molecular formula C6H7N3O2 B14859934 4,6-Diaminopyridine-2-carboxylic acid

4,6-Diaminopyridine-2-carboxylic acid

Cat. No.: B14859934
M. Wt: 153.14 g/mol
InChI Key: FDZZUPKSAHPAFU-UHFFFAOYSA-N
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Description

4,6-Diaminopyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of two amino groups at positions 4 and 6 and a carboxylic acid group at position 2 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diaminopyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Diaminopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.

    Substitution Reagents: Halogenating agents and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.

Scientific Research Applications

4,6-Diaminopyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Diaminopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyridine: Similar in structure but lacks the carboxylic acid group.

    4-Aminopyridine: Contains only one amino group and lacks the carboxylic acid group.

    Pyridine-2-carboxylic acid: Contains the carboxylic acid group but lacks amino groups.

Uniqueness

4,6-Diaminopyridine-2-carboxylic acid is unique due to the presence of both amino groups and the carboxylic acid group on the pyridine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

4,6-diaminopyridine-2-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)(H4,7,8,9)

InChI Key

FDZZUPKSAHPAFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)N)N

Origin of Product

United States

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